N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

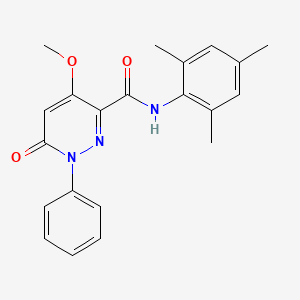

N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a central dihydropyridazine ring substituted with methoxy, phenyl, and mesityl (2,4,6-trimethylphenyl) groups.

Properties

IUPAC Name |

4-methoxy-6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-10-14(2)19(15(3)11-13)22-21(26)20-17(27-4)12-18(25)24(23-20)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLFANGHNDOYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a mesityl-substituted hydrazine with a methoxy-substituted diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of automated reactors, to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table synthesizes data from the evidence to compare key pyridazinone derivatives, emphasizing structural variations, synthesis yields, and functional properties:

Key Observations

Substituent Impact on Synthesis Efficiency: Bulky substituents (e.g., trans-3-methoxycyclobutyl in Compound 19) correlate with higher yields (95%) compared to smaller groups like cyclopropylcarbamoyl (Compound 7, 22%) . This suggests steric or electronic factors may stabilize intermediates during coupling reactions.

Biological Activity: Fluorinated derivatives (e.g., Compound 19 and 20) exhibit potent activity against Trypanosoma cruzi proteasome, with IC₅₀ values in the nanomolar range . The 4-methoxybenzyl group in Compound 19 enhances solubility and target engagement compared to non-fluorinated analogs. The mesityl group’s role in bioactivity remains speculative but could improve lipophilicity and membrane permeability relative to benzyl or phenyl substituents.

Structural and Analytical Differences :

- NMR Profiles : Compounds with aliphatic or fluorinated substituents (e.g., Compound 19) show distinct quaternary peak patterns, whereas aromatic groups like mesityl may introduce complex splitting or signal overlap in DMSO-d₆ .

- HRMS Validation : High-resolution mass spectrometry confirms molecular formulas (e.g., Compound 25 in : [M+H]⁺ 554.2225 vs. calc. 554.2210), underscoring the precision required for characterizing such derivatives .

Mesityl’s methyl groups could mitigate oxidative metabolism, extending half-life in vivo compared to methoxy or benzyl analogs.

Biological Activity

N-mesityl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the dihydropyridazine and methoxy groups. Similar compounds have demonstrated various mechanisms of action, including:

- Antimicrobial Activity : Compounds in this class often exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, particularly in the context of cancer therapy and metabolic diseases .

- Antioxidant Properties : The presence of certain functional groups may confer antioxidant effects, helping to mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound.

Antimicrobial Studies

A study focusing on the antibacterial efficacy of dihydropyridazine derivatives revealed that modifications in the phenyl ring significantly influenced their activity. Compounds with electron-donating groups demonstrated enhanced antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Structure | Antibacterial Activity (mm) |

|---|---|---|

| 1 | Compound 1 | 20 |

| 2 | Compound 2 | 14 |

| 3 | Compound 3 | 22 |

Enzyme Inhibition

Research has indicated that similar dihydropyridazine compounds can act as effective inhibitors of specific enzymes involved in cancer progression. For instance, a derivative was found to inhibit factor Xa with high potency and selectivity, suggesting potential applications in anticoagulant therapy .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and metabolic stability are crucial for determining their therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.